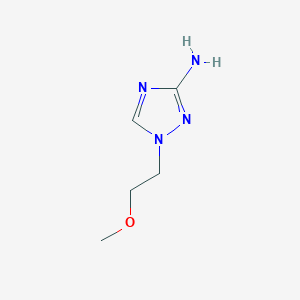

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

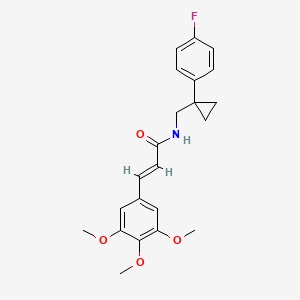

“1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” is a triazole derivative. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse range of biological activities .

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo N-alkylation and N-acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine” would depend on its specific structure. Generally, triazoles are stable compounds and can exhibit both hydrophilic and hydrophobic characteristics .

Aplicaciones Científicas De Investigación

HUVEC Monolayers: Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on PMEA-coated surfaces play a crucial role in mimicking the blood vessel lining. These monolayers exhibit strong adhesion to the PMEA surface, preventing platelet adhesion and thrombosis .

Cell–Polymer Interactions: Researchers have studied cell–polymer interactions by measuring adhesion strength using single-cell force spectroscopy. HUVECs attach and spread on PMEA surfaces with greater adhesion strength than self-adhesion. Migration of HUVECs occurs over the surface of PMEA-analogous polymers .

Glycocalyx Layer: Frequency-modulation atomic force microscopy (FM-AFM) revealed a hydration layer on HUVEC surfaces, indicating the presence of glycocalyx components. This hydrated layer contributes to the antithrombogenic properties of PMEA .

Indole-Based Compounds and Methuosis

Similar in structure to 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine, indole-based compounds have been explored for inducing a unique form of non-apoptotic cell death called methuosis. This process involves vacuole accumulation from macropinosomes, leading to cell detachment and rupture .

Dental Denture Resins

Molecular weight tuning of PMEA resins has optimized their properties for clinical dental applications. The PMEA-1 resin exhibits mechanical strength, longevity, aesthetics, and biocompatibility suitable for dental denture resins. Additionally, it reduces biofilm formation by oral bacteria .

Cell Attachment and Biomaterial Design

In designing biomaterials, cell attachment capacity is critical. The physicochemical properties of surfaces, including PMEA, influence cell behavior, proliferation, signaling pathways, and differentiation .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O/c1-10-3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXLOABRHVRKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)